N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine is a heterocyclic compound that features both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles to yield the target compound . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups.
Scientific Research Applications
N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways . The pyrazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: These include compounds like azetidine-2-carboxylic acid, which also feature the azetidine ring.
Pyrazole derivatives: Compounds such as 1H-pyrazole and its substituted derivatives share the pyrazole ring structure.
Uniqueness
N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine is unique due to the combination of the azetidine and pyrazole rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-3-13-9(4-7(2)12-13)11-8-5-10-6-8/h4,8,10-11H,3,5-6H2,1-2H3 |
InChI Key |
NWACHNGGNDLSRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.